N-Dodecyl-N,2,2-triethylbutanamide
Description
N-Dodecyl-N,2,2-triethylbutanamide is a synthetic amide-based surfactant characterized by a branched alkyl chain and a tertiary amide functional group. The dodecyl chain (C12) likely contributes to hydrophobic interactions, while the amide group may enhance solubility and stability compared to quaternary ammonium counterparts .
Properties
CAS No. |
88132-01-8 |
|---|---|
Molecular Formula |
C22H45NO |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-dodecyl-N,2,2-triethylbutanamide |
InChI |
InChI=1S/C22H45NO/c1-6-11-12-13-14-15-16-17-18-19-20-23(10-5)21(24)22(7-2,8-3)9-4/h6-20H2,1-5H3 |
InChI Key |
MSNHNIJDXLWLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CC)C(=O)C(CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N,2,2-triethylbutanamide typically involves the reaction of dodecylamine with 2,2-triethylbutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N,2,2-triethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The dodecyl chain can participate in substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfonating agents like chlorosulfonic acid.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-Dodecyl-N,2,2-triethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of N-Dodecyl-N,2,2-triethylbutanamide primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs. The molecular targets include cell membranes and hydrophobic compounds, facilitating their interaction and transport.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Dodecyl-N,2,2-triethylbutanamide (hypothetically inferred) to structurally or functionally related surfactants and amides described in the evidence.
Structural and Functional Analogues
Key Comparative Insights
- Functional Group Impact: this compound’s tertiary amide group differentiates it from quaternary ammonium surfactants (e.g., NBD-DDA, DDPAC), which rely on cationic charges for interactions. Amides may offer improved biocompatibility but lower antimicrobial potency compared to quaternary ammonium compounds .
Performance in Analytical Chemistry :
Antimicrobial Activity :
Toxicity and Biocompatibility :
- DDAPS’s lower toxicity to fungi highlights the importance of head-group chemistry in biocompatibility . Amide-based surfactants are generally less disruptive to microbial membranes than cationic surfactants, making them preferable in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
